N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a quinazolinone moiety
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings and conjugated systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.
Synthesis of the Thiophene Derivative: The thiophene ring can be synthesized via a Paal-Knorr synthesis or by using a Gewald reaction.
Coupling Reactions: The oxadiazole and thiophene derivatives are then coupled under conditions that promote the formation of a carbon-nitrogen bond.
Formation of the Quinazolinone Moiety: This can be synthesized by the condensation of an anthranilic acid derivative with an appropriate amine, followed by cyclization.
Final Coupling: The final step involves coupling the thiophene-oxadiazole intermediate with the quinazolinone derivative under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and quinazolinone moieties could be crucial for binding to the active site of enzymes or receptors, while the thiophene ring might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: can be compared with other compounds containing oxadiazole, thiophene, or quinazolinone rings.
Similar Compounds: 3-cyclopropyl-1,2,4-oxadiazole derivatives, thiophene-based compounds, quinazolinone derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic systems, which can confer unique chemical and biological properties. This combination is relatively rare and can lead to novel interactions with biological targets or unique material properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-15(9-24-10-20-13-4-2-1-3-12(13)19(24)26)21-14-7-8-28-16(14)18-22-17(23-27-18)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFHRBOOXWGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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